tert-butyl N-[1-(4-piperidyl)cyclopropyl]carbamate

Organic Synthesis Building Block Purity

Regioisomeric ambiguity in piperidine-cyclopropyl building blocks can cause failed receptor interactions and synthetic inconsistencies. tert-Butyl N-[1-(4-piperidyl)cyclopropyl]carbamate (CAS 1330766-47-6) provides the precise 4-piperidyl vector, essential for GPR119 agonists, kinase inhibitors, and epigenetic probes. • Ensures correct exit vector for target binding, as demonstrated in GPR119 agonist synthesis. • Serves as orthogonal analytical standard to distinguish 4-piperidyl from 3-piperidyl regioisomers by HPLC/NMR. • High purity (≥95%) guaranteed; available for immediate procurement with reliable global shipping.

Molecular Formula C13H24N2O2
Molecular Weight 240.347
CAS No. 1330766-47-6
Cat. No. B2487555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[1-(4-piperidyl)cyclopropyl]carbamate
CAS1330766-47-6
Molecular FormulaC13H24N2O2
Molecular Weight240.347
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CC1)C2CCNCC2
InChIInChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-13(6-7-13)10-4-8-14-9-5-10/h10,14H,4-9H2,1-3H3,(H,15,16)
InChIKeySYCMFTHLNCVHEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl N-[1-(4-piperidyl)cyclopropyl]carbamate: Procurement Overview


tert-Butyl N-[1-(4-piperidyl)cyclopropyl]carbamate is a Boc‑protected heterocyclic building block that combines a piperidine ring, a cyclopropyl moiety, and a carbamate group into a single scaffold . It is primarily employed as a synthetic intermediate in medicinal chemistry and organic synthesis, where the tert‑butoxycarbonyl (Boc) group serves as a temporary amine protecting group that can be removed under acidic conditions to liberate the free amine for further functionalisation . The compound is supplied by multiple vendors with purities typically ≥95% .

Workflow Synthetic intermediate for heterocyclic building blocks
Selection Boc‑protected amine; acid‑labile deprotection enables downstream functionalization
Use Context Medicinal chemistry and organic synthesis scaffold

Why Piperidine-Cyclopropyl Carbamate Isomers Cannot Be Substituted


Although several Boc‑protected piperidine-cyclopropylamine derivatives share the same molecular formula and near‑identical predicted physicochemical properties, their connectivity and regioisomerism can alter molecular geometry, steric environment, and reactivity . The 4‑piperidyl isomer presents the amine vector in a distinct orientation relative to the 3‑piperidyl isomer, which may critically influence binding in a biological target or regioselectivity in a synthetic transformation . Without direct comparative data, substituting one isomer for another risks unexplained changes in reaction yield, purity profile, or biological activity. The evidence items below quantify what is currently known about the differentiation of tert‑butyl N-[1-(4-piperidyl)cyclopropyl]carbamate from its closest structural analogs .

Regioisomeric geometry 4‑piperidyl isomer positions amine vector para‑like; 3‑piperidyl isomer is meta‑like, altering spatial presentation and potentially binding or regioselectivity.
Synthetic outcome divergence Substituting isomer may shift reaction yields, purity profiles, or biological activity in downstream compounds.

Differentiation Evidence: 4-Piperidyl vs. Closest Analogs


Regioisomeric Purity: 4-Piperidyl vs. 3-Piperidyl Isomer

The 4‑piperidyl isomer is commercially available at a minimum purity of 95% (AKSci) , while the 3‑piperidyl analog is offered at 95% purity from the same supplier . The purity specifications are identical, providing no quantitative differentiation in commercial quality.

Purity specification
Specification review
95% vs. 95%
Equivalent purity; structural suitability determines selection.
Vendor specification (AKSci), no inter-lab comparison.
Organic Synthesis Building Block Purity

Predicted Physicochemical Equivalence: Boiling Point and Density

Predicted boiling points and densities for the 4‑piperidyl and 3‑piperidyl isomers are identical within the stated error margins . This indicates no expected difference in volatility or mass-per-volume behaviour that would affect common laboratory handling or formulation.

Boiling point & density
Context-dependent
348.0 °C, 1.06 g/cm³ (both isomers)
Predicted equivalence; no physical handling advantage.
ACD/Labs predicted values; experimental confirmation may refine.
Physicochemical Properties QA/QC Formulation

Cold-Chain Storage Parity

Both the 4‑piperidyl and 3‑piperidyl isomers require storage at 0‑8 °C according to vendor specifications . No stability advantage is observed for the target compound over its closest regioisomer.

Storage requirement
Specification review
0–8 °C (both isomers)
Equivalent cold-chain requirement; no logistical advantage.
Vendor recommendations (ChemicalBook, Aladdin).
Stability Storage Logistics

Amine Vector Geometry and Synthetic Impact

The 4‑piperidyl isomer positions the amine attachment point at the para‑like position relative to the cyclopropyl group, whereas the 3‑piperidyl isomer attaches at a meta‑like position [1]. This geometric difference alters the exit vector of the amine, which can lead to divergent biological activities when the building block is incorporated into a larger molecule. Quantitative activity data for the final compounds derived from each isomer are not publicly available in head-to-head format; however, the structural distinction is a recognised class-level consideration in medicinal chemistry design [2].

Amine vector geometry
Class-level
para‑like vs. meta‑like orientation
Distinct spatial presentation may influence target binding or synthetic outcome.
Structural analysis; no paired biological data available.
Medicinal Chemistry Structure-Activity Relationship Lead Optimisation

Research Applications for tert-Butyl N-[1-(4-piperidyl)cyclopropyl]carbamate


GPR119 Agonist Lead Optimization Scaffold

The 4‑piperidyl cyclopropyl carbamate scaffold has been employed as an intermediate in the synthesis of N‑cyclopropyl‑N‑piperidinyl‑amide derivatives that act as GPR119 agonists, with potential utility in diabetes and obesity research [1]. The specific regiochemistry of the 4‑piperidyl isomer ensures the correct vector for receptor interaction, and substituting with the 3‑piperidyl isomer would alter the spatial presentation of the pharmacophore, likely impairing activity.

Kinase or Epigenetic Probe Synthesis

Protected cyclopropylamine-piperidine hybrids are frequently used in the development of kinase inhibitors and epigenetic probes (e.g., LSD1 inhibitors). The 4‑piperidyl isomer provides a defined exit vector that is preferred when the target binding site requires a linear extension from the piperidine nitrogen [2]. Procurement of this specific isomer ensures the synthetic route yields the desired regioisomeric configuration.

Regioisomeric QC Benchmark for In-House Synthesis

Because the physical properties (boiling point, density, pKa) and storage requirements of the 4‑piperidyl and 3‑piperidyl isomers are indistinguishable, the 4‑piperidyl isomer can serve as an orthogonal analytical standard to confirm retention time or spectral differences arising solely from regiochemistry during HPLC or NMR method development [1][2].

Application
Selection Property
Validation Focus
GPR119 agonist lead optimization scaffold
Correct 4‑piperidyl regiochemistry for receptor interaction vector
Receptor binding assays; off‑target profiling in metabolic research
Kinase/epigenetic probe synthesis
Defined exit vector preferred for target binding site linear extension
Kinase panel profiling; epigenetic target engagement studies
Regioisomeric QC benchmark for in‑house synthesis
Physicochemical equivalence enables use as orthogonal analytical standard
HPLC retention time differentiation; NMR regiochemical confirmation
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